Diethanolamine
Overview
Description
Diethanolamine is an organic compound with the chemical formula HN(CH₂CH₂OH)₂. It is a colorless, viscous liquid at room temperature, although it can also appear as white crystals. This compound is both a secondary amine and a diol, making it polyfunctional. It is soluble in water and acts as a weak base. This compound is widely used in various industrial applications, including the production of surfactants, corrosion inhibitors, and as a gas scrubbing agent .
Mechanism of Action
Target of Action
Diethanolamine, a secondary amine and a diol, acts as a weak base . It is polyfunctional and has a hydrophilic character due to the presence of secondary amine and hydroxyl groups . It is used in various products such as moisturizers, sunscreens, shampoos, cleaners, and conditioners . The primary targets of this compound are the physiological ethanolamine pathways .
Mode of Action
This compound interacts with its targets by being metabolized in the same way as physiological ethanolamine . This involves processes such as O-phosphorylation, N-methylation, and N,N-dimethylation . The compound’s interaction with its targets leads to changes in the biochemical pathways it affects.
Biochemical Pathways
This compound affects the biochemical pathways related to the metabolism of physiological ethanolamine . It is O-phosphorylated, N-methylated, and N,N-dimethylated, similar to physiological ethanolamine . The compound and its metabolites are converted to non-physiological phosphoglyceride and sphingomyelin analogues and incorporated into cell membranes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with physiological ethanolamine pathways . The compound’s metabolites are incorporated into cell membranes, affecting their physicochemical properties . This can lead to functional disturbances of the cell membrane and observed organ toxicity to the liver, kidneys, and spleen .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It has low potential to adsorb to soil . Furthermore, it is soluble in water, reflecting the hydrophilic character of the secondary amine and hydroxyl groups . These properties suggest that the compound’s action can be influenced by factors such as the presence of water and the characteristics of the surrounding soil or other environmental matrices.
Biochemical Analysis
Biochemical Properties
Diethanolamine is metabolized in the same way as physiological ethanolamine, i.e., it is O-phosphorylated, N-methylated, and N,N-dimethylated . Furthermore, this compound and its phosphorylated and methylated metabolites are converted to non-physiological phosphoglyceride and sphingomyelin analogues and incorporated into cell membranes .
Cellular Effects
This compound exposure can alter cell proliferation and apoptosis . It has been shown to reduce choline uptake in cells, resulting in diminished intracellular concentrations of choline and phosphocholine . This could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound, as a base, helps to reduce the effect of acidic ingredients and increase the pH of a product . In rats, this compound is methylated and cleaved via the same metabolic pathway, but it does not form any choline . Furthermore, this compound selectively inhibits choline uptake in cells, and the aberrant this compound-containing phospholipids reduce or inhibit the formation of phosphatidylcholine .
Dosage Effects in Animal Models
In animal studies, this compound has been shown to cause increased blood pressure, pupillary dilatation, and salivation when administered intravenously . At very high doses, sedation and coma may result
Transport and Distribution
Given its hydrophilic nature and ability to act as a weak base , it’s plausible that this compound could be transported and distributed within cells and tissues via various transporters or binding proteins.
Subcellular Localization
Given its role in the formation of non-physiological phosphoglyceride and sphingomyelin analogues , it’s plausible that this compound could be localized to specific compartments or organelles involved in these processes.
Preparation Methods
Diethanolamine is primarily synthesized through the reaction of ethylene oxide with aqueous ammonia. This reaction proceeds in three steps:
- Ethylene oxide reacts with ammonia to form ethanolamine.
- Ethanolamine reacts with another molecule of ethylene oxide to produce this compound.
- This compound can further react with ethylene oxide to form triethanolamine .
The reaction is typically carried out under controlled conditions to manage the exothermic nature of the process and to optimize the yield of this compound. Industrial production often employs a ZSM-5 zeolite catalyst modified with rare earth elements to enhance selectivity and efficiency .
Chemical Reactions Analysis
Diethanolamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N,N-bis(2-hydroxyethyl)glycine.
Substitution: It reacts with fatty acids to form diethanolamides, which are used in the production of surfactants.
Condensation: This compound reacts with aldehydes to form oxazolidines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and aldehydes such as formaldehyde. The major products formed from these reactions are often used in industrial applications, such as detergents and corrosion inhibitors .
Scientific Research Applications
Diethanolamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Diethanolamine is part of the ethanolamine family, which includes monoethanolamine and triethanolamine. These compounds share similar properties but differ in their degree of substitution:
Monoethanolamine (MEA): Contains one hydroxyl group and one amine group. It is more basic and less viscous than this compound.
Triethanolamine (TEA): Contains three hydroxyl groups and one amine group.
This compound is unique in its balance of hydrophilicity and hydrophobicity, making it particularly useful in applications requiring amphiphilic properties .
Properties
IUPAC Name |
2-(2-hydroxyethylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCBWPMODOFKDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2, Array | |
Record name | DIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8532 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14426-21-2 (hydrochloride), 20261-60-3 (sulfate[2:1] salt), 23251-72-1 (acetate salt), 29870-32-4 (phosphate salt), 50909-06-3 (maleate), 59219-56-6 (sulfate[1:1]), 66085-61-8 (sulfite), 66085-61-8 (sulfite[1:1]) | |
Record name | Diolamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3021932 | |
Record name | Diethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethanolamine appears as oily colorless liquid or solid white crystals. Slight rotten fish or ammonia odor. Denser than water. (USCG, 1999), Liquid; Pellets or Large Crystals, Colorless crystals or a syrupy, white liquid (above 82 degrees F) with a mild, ammonia-like odor; [NIOSH] Deliquescent; [CHEMINFO], Solid, WHITE CRYSTALS OR COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless crystals or a syrupy, white liquid (above 82 °F) with a mild, ammonia-like odor. | |
Record name | DIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8532 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ethanol, 2,2'-iminobis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Diethanolamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/454 | |
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Record name | Diethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | DIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | DIETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/126 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Diethanolamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Boiling Point |
516.4 °F at 760 mmHg (Decomposes) (NTP, 1992), 268.8 °C, BP: 217 °C at 150 mm Hg; 20 °C at 0.01 mm Hg, 268.80 °C. @ 760.00 mm Hg, 269 °C, 516 °F (decomposes), 516 °F (Decomposes) | |
Record name | DIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8532 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | DIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/126 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Diethanolamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
279 °F (NTP, 1992), 279 °F, 134 °C (Open cup), 342 °F (172 °C) (open cup), 134 °C o.c. | |
Record name | DIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8532 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Diethanolamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/454 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DIETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/126 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Diethanolamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 57 °F (NTP, 1992), Miscible (1X10+6 mg/L) with water at 20 °C, Very soluble in water, ethanol; slightly soluble in ethyl ether, benzene, Miscible with methanol. acetone, alcohol, chloroform, glycerin. Solubility at 25 °C in benzene: 4.2%; in ether: 0.8%; in carbon tetrachloride: <0.1%; in heptane: <0.1%. Slightly soluble to insoluble in petroleum ether., 1000 mg/mL at 20 °C, Solubility in water: very good, 95% | |
Record name | DIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8532 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Diethanolamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.095 at 82.4 °F (USCG, 1999) - Denser than water; will sink, 1.0966 at 20 °C, Relative density (water = 1): 1.09 (liquid), 1.1, 1.10 | |
Record name | DIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8532 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | DIETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/126 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Diethanolamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.65 (Air = 1), Relative vapor density (air = 1): 3.65, 3.65 | |
Record name | DIETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8532 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | DIETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/126 | |
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Vapor Pressure |
5 mmHg at 280 °F ; <0.01 mmHg at 68 °F (NTP, 1992), 0.00028 [mmHg], 2.8X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C:, <0.01 mmHg | |
Record name | DIETHANOLAMINE | |
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Record name | Diethanolamine | |
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Record name | DIETHANOLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
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Record name | DIETHANOLAMINE | |
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Record name | DIETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/126 | |
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Record name | Diethanolamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |
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Mechanism of Action |
Diethanolamine (DEA) is a widely used ingredient in many consumer products and in a number of industrial applications. It has been previously reported that dermal administration of DEA to mice diminished hepatic stores of choline and altered brain development in the fetus. The aim of this study was to use mouse neural precursor cells in vitro to assess the mechanism underlying the effects of DEA. Cells exposed to DEA treatment (3mM) proliferated less (by 5-bromo-2-deoxyuridine incorporation) at 48 hr (24% of control [CT]), and had increased apoptosis at 72 hr (308% of CT). Uptake of choline into cells was reduced by DEA treatment (to 52% of CT), resulting in diminished intracellular concentrations of choline and phosphocholine (55 and 12% of CT, respectively). When choline concentration in the growth medium was increased threefold (to 210 uM), the effects of DEA exposure on cell proliferation and apoptosis were prevented, however, intracellular phosphocholine concentrations remained low. In choline kinase assays, we observed that DEA can be phosphorylated to phospho-DEA at the expense of choline. Thus, the effects of DEA are likely mediated by inhibition of choline transport into neural precursor cells and by altered metabolism of choline. /This/ study/ suggests that prenatal exposure to DEA may have a detrimental effect on brain development., Diethanolamine increased the incidence and multiplicity of liver tumors in the mouse following chronic exposure. Diethanolamine is known to inhibit cellular choline uptake. Since choline deficiency produces tumors in rodents, diethanolamine, through choline depletion, may result in tumor development in rodents. The potential for diethanolamine to function through this mode of action in humans is not known. The present studies examined the effect of diethanolamine (0-500 mug/mL) and choline depletion on DNA synthesis and changes in expression of genes involved in cell growth pathways in primary cultures of mouse, rat, and human hepatocytes. In mouse and rat hepatocytes DNA synthesis was increased following treatment with 10 mug/mL diethanolamine and higher (3- to 4-fold over control). In contrast, diethanolamine failed to increase DNA synthesis in human hepatocytes. Incubation of hepatocytes in medium containing reduced choline (1/10 to 1/100 of normal medium; 0.898 to 0.0898 mg/L vs. 8.98 mg/L) increased DNA synthesis (1.6- and 1.8-fold of control in mouse and rat hepatocytes, respectively); however, choline depletion did not induce DNA synthesis in human hepatocytes. Mouse and rat hepatocytes incubated in medium supplemented with 2- to 50-fold excess choline reduced diethanolamine-induced DNA synthesis to control levels or below. Gene expression analysis of mouse and rat hepatocytes following diethanolamine treatment showed increases in genes associated with cell growth and decreases in expression of genes involved in apoptotic pathways. These results support the hypothesis that choline depletion is central to the mode of action for the induction of rodent hepatic neoplasia by diethanolamine. Furthermore, since diethanolamine treatment or choline depletion failed to induce DNA synthesis in human hepatocytes, these results suggest that humans may not be at risk from the carcinogenic effects of diethanolamine., Diethanolamine which interferes with phospholipid metab produced a loss of mitochondrial integrity after subacute admin to Sprague-Dawley rats., Diethanolamine inhibited in vitro synthesis of phosphatidyl choline and phosphatidyl ethanolamine in rat liver tissue. | |
Record name | DIETHANOLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
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Color/Form |
A faintly colored, viscous liquid or deliquescent prisms, Deliquescent prisms. Usually offered as a viscous liquid, Colorless crystals or a syrupy, white liquid (above 82 °F) | |
CAS No. |
111-42-2 | |
Record name | DIETHANOLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/8532 | |
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Record name | Diethanolamine | |
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Record name | Diolamine [INN] | |
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Record name | DIETHANOLAMINE | |
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Record name | Ethanol, 2,2'-iminobis- | |
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Record name | Diethanolamine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID3021932 | |
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Record name | 2,2'-iminodiethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.517 | |
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Record name | DIETHANOLAMINE | |
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Record name | DIETHANOLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
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Record name | Diethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |
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Record name | DIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | DIETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/126 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Ethanol, 2,2'-iminodi- | |
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Melting Point |
82 °F (NTP, 1992), 27.9 °C, 28 °C, 82 °F | |
Record name | DIETHANOLAMINE | |
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Record name | DIETHANOLAMINE | |
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Record name | Diethanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |
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Record name | DIETHANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
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Record name | DIETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/126 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Diethanolamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diethanolamine?
A1: this compound has the molecular formula C4H11NO2 and a molecular weight of 105.14 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques. For instance, Fourier Transform Infrared Spectroscopy (FTIR) can identify specific functional groups such as amides present in DEA-modified materials []. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information, including the arrangement of hydrogen, carbon, and other atoms within the DEA molecule [, ].
Q3: What is the role of this compound in enhancing material compatibility?
A3: this compound can act as a surface modifier, enhancing the compatibility between different materials. For example, in nanocomposite thin films, DEA can improve the interaction between polar Zinc Oxide (ZnO) and non-polar polymethyl methacrylate (PMMA) matrices []. This leads to enhanced stability and homogeneity of the nanocomposite [].
Q4: How does this compound affect the stability of emulsions used in electrodeposition?
A4: The stability of emulsions containing this compound-modified epoxy resins is influenced by factors such as pH, solvent concentration, and resin content []. Optimal conditions for stable emulsions and desirable deposition properties need to be determined for each specific system [].
Q5: Can this compound be used in the synthesis of other chemicals?
A5: Yes, this compound is a valuable reagent in organic synthesis. For example, it can react with maleate to produce this compound aspartic acid, a chelating agent []. It can also react with fatty acids to form fatty acid diethanolamides, which are used as surfactants and emulsifiers in various applications, including cosmetics and enhanced oil recovery [, ].
Q6: What are the long-term effects of this compound exposure?
A6: Long-term exposure to high concentrations of DEA has been linked to the development of liver tumors in mice []. The study suggests that this effect may be related to the presence of free this compound as a contaminant in this compound condensate [].
Q7: What analytical methods are used to quantify this compound?
A7: this compound can be quantified using techniques like Gas Chromatography (GC) with an internal standard method []. This method has been successfully applied to determine DEA levels in food processing aids containing trolamine []. Another common method is Ion Chromatography (IC) with conductivity detection, particularly useful for analyzing DEA in complex matrices like high salinity solutions [].
Q8: What considerations are important for ensuring the quality and safety of this compound-containing products?
A8: Quality control and assurance for DEA-containing products require careful monitoring of DEA levels and potential contaminants. Validated analytical methods, such as GC and IC, are crucial for accurate quantification [, ]. Manufacturers should adhere to established safety regulations and minimize the risk of N-nitrosamine formation, which can occur when DEA interacts with nitrosating agents []. This involves controlling the levels of DEA, nitrite, and other nitrosating agents in the products [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.